molecular formula C23H20BrN3O3 B11545263 4-[(E)-({2-[(3-Methylphenyl)amino]acetamido}imino)methyl]phenyl 3-bromobenzoate

4-[(E)-({2-[(3-Methylphenyl)amino]acetamido}imino)methyl]phenyl 3-bromobenzoate

Cat. No.: B11545263
M. Wt: 466.3 g/mol
InChI Key: DCRPRKVELRDBBU-VULFUBBASA-N
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Description

4-[(E)-({2-[(3-Methylphenyl)amino]acetamido}imino)methyl]phenyl 3-bromobenzoate is a complex organic compound with the following structural formula:

C29H24BrN3O6S\text{C}_{29}\text{H}_{24}\text{BrN}_3\text{O}_6\text{S} C29​H24​BrN3​O6​S

This compound belongs to the class of aryl bromides and exhibits interesting properties due to its unique structure. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

Synthetic Routes:

The synthesis of 4-[(E)-({2-[(3-Methylphenyl)amino]acetamido}imino)methyl]phenyl 3-bromobenzoate involves several steps. One common synthetic route includes the following key reactions:

  • Bromination of 3-Bromobenzoic Acid:

    • 3-Bromobenzoic acid is treated with a brominating agent (e.g., N-bromosuccinimide) to introduce the bromine atom at the desired position.
  • Coupling with Amino Acid Derivative:

    • The brominated benzoic acid reacts with an amino acid derivative (such as the amide of 2-aminobenzoic acid) to form the desired compound.

Industrial Production:

Industrial-scale production methods may involve optimized conditions and large-scale reactors to achieve high yields.

Chemical Reactions Analysis

Types of Reactions:

4-[(E)-({2-[(3-Methylphenyl)amino]acetamido}imino)methyl]phenyl 3-bromobenzoate can undergo various reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions.

    Reduction Reactions: Reduction of the carbonyl group may occur.

    Coupling Reactions: Cross-coupling reactions with other organic compounds are possible.

Common Reagents and Conditions:

    Brominating Agents: N-bromosuccinimide (NBS), bromine (Br₂)

    Reduction Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Coupling Catalysts: Palladium-based catalysts (e.g., Pd(PPh₃)₄)

Major Products:

The major products depend on the specific reaction conditions. For example, reduction may yield the corresponding alcohol, while coupling reactions can lead to diverse derivatives.

Scientific Research Applications

4-[(E)-({2-[(3-Methylphenyl)amino]acetamido}imino)methyl]phenyl 3-bromobenzoate finds applications in:

    Medicinal Chemistry: It may serve as a scaffold for designing potential drugs.

    Biological Studies: Researchers explore its interactions with enzymes, receptors, or cellular pathways.

    Materials Science: It could be used in functional materials due to its unique structure.

Mechanism of Action

The compound’s mechanism of action involves binding to specific molecular targets (e.g., enzymes, receptors) and modulating biological processes. Further studies are needed to elucidate the precise pathways.

Comparison with Similar Compounds

While 4-[(E)-({2-[(3-Methylphenyl)amino]acetamido}imino)methyl]phenyl 3-bromobenzoate is unique, similar compounds include:

These compounds share structural features but differ in substituents and applications.

Properties

Molecular Formula

C23H20BrN3O3

Molecular Weight

466.3 g/mol

IUPAC Name

[4-[(E)-[[2-(3-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate

InChI

InChI=1S/C23H20BrN3O3/c1-16-4-2-7-20(12-16)25-15-22(28)27-26-14-17-8-10-21(11-9-17)30-23(29)18-5-3-6-19(24)13-18/h2-14,25H,15H2,1H3,(H,27,28)/b26-14+

InChI Key

DCRPRKVELRDBBU-VULFUBBASA-N

Isomeric SMILES

CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)Br

Canonical SMILES

CC1=CC(=CC=C1)NCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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